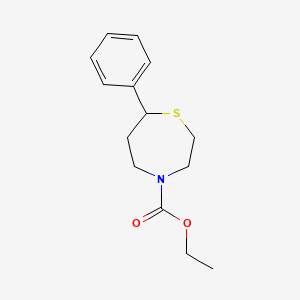

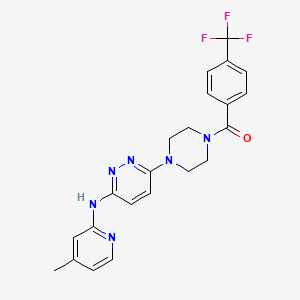

![molecular formula C15H21N3O2 B2924171 2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide CAS No. 955335-28-1](/img/structure/B2924171.png)

2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide”, typically involves a benzene ring fused to an imidazole ring . The specific molecular structure of this compound would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives exhibit a broad spectrum of antimicrobial properties. They are known to be effective against a variety of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The presence of the methoxymethyl and acetamide groups in the compound may influence its interaction with microbial enzymes or DNA, enhancing its antimicrobial efficacy .

Anticancer Potential

Some benzimidazole derivatives have shown promise in inhibiting the growth of cancer cells. They can interact with tubulin, affecting microtubule dynamics, which is crucial for cell division. This interaction can lead to apoptosis or programmed cell death in cancer cells. The specific substitution pattern on the benzimidazole core can be optimized for selective toxicity against cancer cells .

Antiviral Applications

Benzimidazole compounds have been explored for their antiviral activities, particularly against HIV and hepatitis viruses. They can act as inhibitors of viral replication by targeting viral enzymes or by interfering with the viral DNA integration into the host genome. The structural features of these compounds play a significant role in their antiviral action mechanisms .

Gastroprotective Effects

Benzimidazole derivatives, especially those with a substituted acetamide group, are known for their gastroprotective properties. They can inhibit gastric acid secretion and are used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. Drugs like omeprazole and pantoprazole are classic examples of benzimidazole-based proton pump inhibitors .

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of benzimidazole derivatives make them candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). They can modulate the inflammatory response by inhibiting the synthesis of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammation process .

Antiparasitic Use

Benzimidazole derivatives are well-established in veterinary medicine for their antiparasitic effects. They are effective against a range of endoparasites, including nematodes and trematodes. The compounds can interfere with the energy metabolism of the parasites, leading to their immobilization and death .

properties

IUPAC Name |

2-[2-(methoxymethyl)benzimidazol-1-yl]-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11(2)8-16-15(19)9-18-13-7-5-4-6-12(13)17-14(18)10-20-3/h4-7,11H,8-10H2,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUDKHNVDRLTGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN1C2=CC=CC=C2N=C1COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2924092.png)

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)

![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)